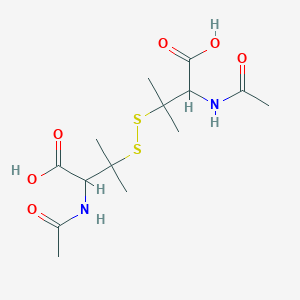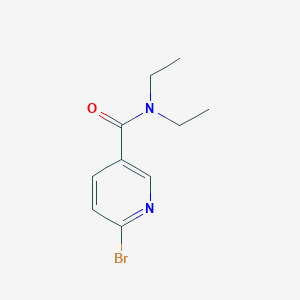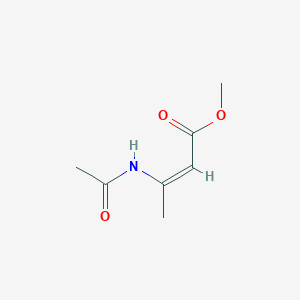
3,3'-dithiobis[N-acetyl-Valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-dithiobis[N-acetyl-Valine] is a chemical compound with the molecular formula C14H24N2O6S2 and a molecular weight of 380.5 g/mol.
Chemical Reactions Analysis
3,3’-dithiobis[N-acetyl-Valine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-dithiobis[N-acetyl-Valine] has several scientific research applications, including its use in chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: It is used as a cross-linking reagent in various chemical reactions.
Biology: It is utilized to stabilize interactions between proteins and other biomolecules.
Industry: It is used in the development of biocompatible materials and nanotechnology.
Mechanism of Action
Comparison with Similar Compounds
3,3’-dithiobis[N-acetyl-Valine] can be compared with other similar compounds, such as 3,3’-dithiobis[sulfosuccinimidylpropionate] and dithiobis[succinimidylpropionate]. These compounds share similar functional groups and properties but differ in their solubility and specific applications .
3,3’-dithiobis[sulfosuccinimidylpropionate]: Water-soluble and used for cross-linking cell surface proteins.
Dithiobis[succinimidylpropionate]: Non-water-soluble and used for intracellular and intramembrane conjugation.
Properties
CAS No. |
67809-84-1 |
|---|---|
Molecular Formula |
C14H24N2O6S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(1R)-1-acetamido-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m1/s1 |
InChI Key |
TYARMXWNXXYBMN-NXEZZACHSA-N |
SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(C)(C)[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)




![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)
![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3149778.png)
